molecular formula C12H15FO3 B14778190 2-(4-Butoxy-3-fluorophenyl)acetic acid

2-(4-Butoxy-3-fluorophenyl)acetic acid

Cat. No.: B14778190
M. Wt: 226.24 g/mol
InChI Key: ITYJZZRDOPPGLD-UHFFFAOYSA-N
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Description

2-(4-Butoxy-3-fluorophenyl)acetic acid is an organic compound that belongs to the class of phenylacetic acids It features a butoxy group and a fluorine atom attached to the phenyl ring, which imparts unique chemical properties to the molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Butoxy-3-fluorophenyl)acetic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 4-butoxy-3-fluorobenzene.

    Halogenation: The aromatic ring is halogenated using a suitable halogenating agent, such as bromine or chlorine, to introduce a halogen atom at the desired position.

    Grignard Reaction: The halogenated intermediate undergoes a Grignard reaction with ethyl magnesium bromide to form the corresponding phenylmagnesium bromide.

    Carboxylation: The phenylmagnesium bromide is then carboxylated using carbon dioxide to yield the desired this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and cost-effective reagents to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Butoxy-3-fluorophenyl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (Br2, Cl2) and nucleophiles (NH3, OH-) are used for substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

2-(4-Butoxy-3-fluorophenyl)acetic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Butoxy-3-fluorophenyl)acetic acid involves its interaction with specific molecular targets and pathways. The butoxy and fluorine substituents on the phenyl ring can influence the compound’s binding affinity and reactivity with enzymes, receptors, or other biomolecules. These interactions can modulate biological processes, leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Methoxy-3-fluorophenyl)acetic acid: Similar structure but with a methoxy group instead of a butoxy group.

    2-(4-Butoxyphenyl)acetic acid: Lacks the fluorine atom on the phenyl ring.

    2-(4-Butoxy-3-chlorophenyl)acetic acid: Contains a chlorine atom instead of a fluorine atom.

Uniqueness

2-(4-Butoxy-3-fluorophenyl)acetic acid is unique due to the presence of both butoxy and fluorine substituents on the phenyl ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C12H15FO3

Molecular Weight

226.24 g/mol

IUPAC Name

2-(4-butoxy-3-fluorophenyl)acetic acid

InChI

InChI=1S/C12H15FO3/c1-2-3-6-16-11-5-4-9(7-10(11)13)8-12(14)15/h4-5,7H,2-3,6,8H2,1H3,(H,14,15)

InChI Key

ITYJZZRDOPPGLD-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=C(C=C(C=C1)CC(=O)O)F

Origin of Product

United States

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